molecular formula C15H18ClN B1266319 Phenethylamine, N-benzyl-, hydrochloride CAS No. 3240-91-3

Phenethylamine, N-benzyl-, hydrochloride

Cat. No.: B1266319
CAS No.: 3240-91-3
M. Wt: 247.76 g/mol
InChI Key: WJRAHTYSUHPAAT-UHFFFAOYSA-N
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Description

Phenethylamine, N-benzyl-, hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a phenethylamine backbone with an N-benzyl substitution, and it is commonly found in its hydrochloride salt form. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Phenethylamine, N-benzyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological receptors and enzymes.

    Medicine: Research focuses on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

Target of Action

N-Benzylphenethylamine hydrochloride, also known as Phenethylamine, N-benzyl-, hydrochloride, primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play a crucial role in various biological processes, including the regulation of monoamine neurotransmission .

Mode of Action

The compound interacts with its targets by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various functions of the central nervous system .

Biochemical Pathways

The affected biochemical pathways involve the transformation of dopamine into norepinephrine, a process controlled by the enzyme Dopamine β-hydroxylase (DBH) . The compound’s interaction with its targets can influence these pathways, leading to changes in the levels of these neurotransmitters and their downstream effects .

Pharmacokinetics

The pharmacokinetics of N-Benzylphenethylamine hydrochloride involve its metabolism primarily by Monoamine Oxidase B (MAO-B) and other enzymes such as Monoamine Oxidase A (MAO-A) , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 .

Result of Action

The molecular and cellular effects of N-Benzylphenethylamine hydrochloride’s action involve the regulation of monoamine neurotransmission, which can influence various functions of the central nervous system . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .

Action Environment

The action, efficacy, and stability of N-Benzylphenethylamine hydrochloride can be influenced by various environmental factors. For instance, the compound is found in many organisms and foods, such as chocolate, especially after microbial fermentation . Therefore, dietary intake and gut microbiota could potentially influence the compound’s action. Additionally, the compound’s action can be affected by the individual’s physiological state and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, N-benzyl-, hydrochloride typically involves the reaction of phenethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of phenethylamine attacks the benzyl chloride, resulting in the formation of N-benzylphenethylamine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Reaction Scheme:

  • Phenethylamine + Benzyl Chloride → N-Benzylphenethylamine
  • N-Benzylphenethylamine + Hydrochloric Acid → this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, N-benzyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzyl ketone derivatives.

    Reduction: N-Benzylphenethylamine derivatives.

    Substitution: Various substituted phenethylamine derivatives.

Comparison with Similar Compounds

Phenethylamine, N-benzyl-, hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific N-benzyl substitution, which enhances its binding affinity to certain receptors and its overall chemical stability.

Properties

IUPAC Name

N-benzyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRAHTYSUHPAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186117
Record name Phenethylamine, N-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-91-3
Record name Phenethylamine, N-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine, N-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylphenethylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2858LV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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